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molecular formula C8H9Br2NO B8279927 3 inverted exclamation mark -Amino-2-bromoacetophenone Hydrobromide

3 inverted exclamation mark -Amino-2-bromoacetophenone Hydrobromide

Cat. No. B8279927
M. Wt: 294.97 g/mol
InChI Key: PGBARHRJKVWGFH-UHFFFAOYSA-N
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Patent
US04699915

Procedure details

A mixture of 3-amino-phenacyl bromide hydrobromide (11.78 g), thioacetamide (3 g) and dimethylformamide (20 ml) was stirred at room temperature for 24 hours and then poured into water (100 ml). The resulting solution was made alkaline with 10% sodium hydroxide, and the precipitate was filtered off and dried to give 6 g of 2-methyl-4-(3-amino-phenyl)-thiazole; M.p. 134°-137° C.
Quantity
11.78 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br.[NH2:2][C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][CH:12]=1)[C:6](=O)[CH2:7]Br.[C:13]([NH2:16])(=[S:15])[CH3:14].CN(C)C=O.[OH-].[Na+]>O>[CH3:14][C:13]1[S:15][CH:7]=[C:6]([C:5]2[CH:10]=[CH:11][CH:12]=[C:3]([NH2:2])[CH:4]=2)[N:16]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
11.78 g
Type
reactant
Smiles
Br.NC=1C=C(C(CBr)=O)C=CC1
Name
Quantity
3 g
Type
reactant
Smiles
C(C)(=S)N
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC=1SC=C(N1)C1=CC(=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: CALCULATEDPERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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